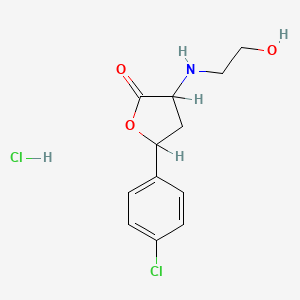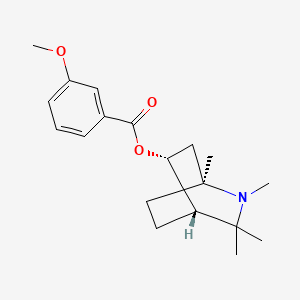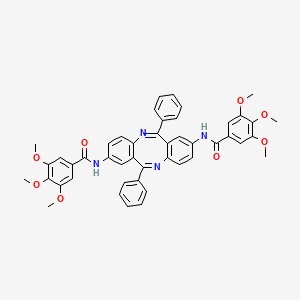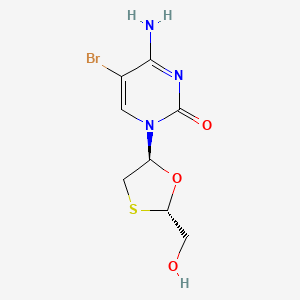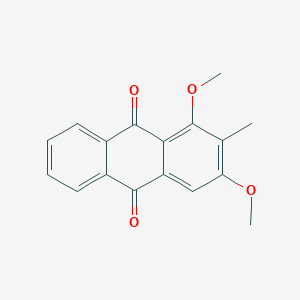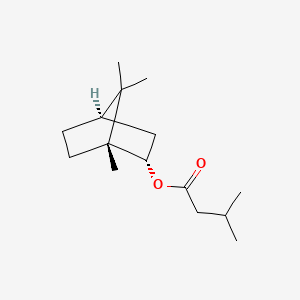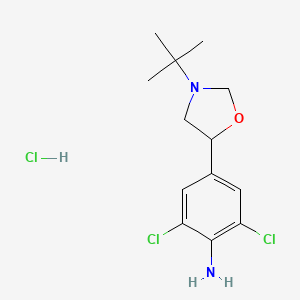
Cycloclenbuterol Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cycloclenbuterol Hydrochloride is a potent β2-adrenergic agonist, primarily used for its bronchodilatory effects. It is a derivative of Clenbuterol and shares similar pharmacological properties. The compound is known for its ability to relax bronchial smooth muscles, making it effective in treating conditions like asthma and other respiratory disorders .
准备方法
Synthetic Routes and Reaction Conditions: Cycloclenbuterol Hydrochloride can be synthesized through a multi-step process involving the reaction of 2,6-dichloro-4-nitroaniline with tert-butylamine, followed by reduction and cyclization to form the oxazolidine ring. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of ethanol as a solvent to dissolve the main drug, followed by mixing with excipients such as starch, dextrin, sucrose, and magnesium stearate. This method ensures uniformity in drug content and is suitable for mass production .
化学反应分析
Types of Reactions: Cycloclenbuterol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Cycloclenbuterol, depending on the specific reaction conditions and reagents used .
科学研究应用
Cycloclenbuterol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral selector in chromatography for enantioseparation of β-agonists.
Biology: Studied for its effects on β2-adrenergic receptors in various biological systems.
作用机制
Cycloclenbuterol Hydrochloride exerts its effects by acting as a β2-adrenergic agonist. It binds to β2-adrenergic receptors, stimulating adenylyl cyclase activity, which increases cyclic AMP levels. This leads to the relaxation of bronchial smooth muscles and bronchodilation. The compound also has minimal effects on the cardiovascular system, making it a selective and effective bronchodilator .
相似化合物的比较
Clenbuterol: Shares similar β2-adrenergic agonist properties but differs in its chemical structure and potency.
Tulobuterol: Another β2-adrenergic agonist with similar therapeutic uses but different pharmacokinetic properties.
Terbutaline: Used for similar indications but has a different chemical structure and duration of action.
Uniqueness: Cycloclenbuterol Hydrochloride is unique due to its high selectivity for β2-adrenergic receptors and its potent bronchodilatory effects. Its chemical structure allows for effective enantioseparation, making it valuable in analytical and pharmaceutical applications .
属性
CAS 编号 |
50617-63-5 |
|---|---|
分子式 |
C13H19Cl3N2O |
分子量 |
325.7 g/mol |
IUPAC 名称 |
4-(3-tert-butyl-1,3-oxazolidin-5-yl)-2,6-dichloroaniline;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N2O.ClH/c1-13(2,3)17-6-11(18-7-17)8-4-9(14)12(16)10(15)5-8;/h4-5,11H,6-7,16H2,1-3H3;1H |
InChI 键 |
ZTMVQAJEIJZAOS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Cl)N)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


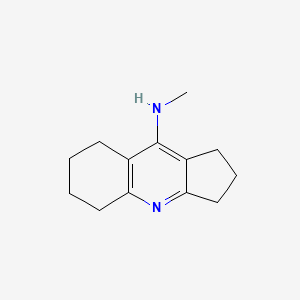

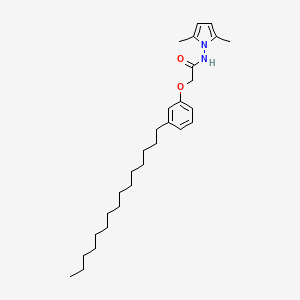
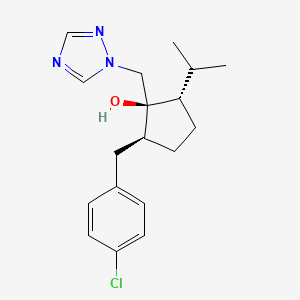
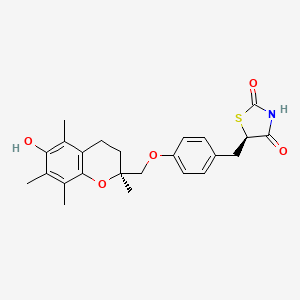
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine](/img/structure/B12749896.png)
